![molecular formula C11H15ClFNO B1469852 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride CAS No. 1246635-88-0](/img/structure/B1469852.png)
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
Übersicht
Beschreibung
“3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1246635-87-9 . It has a molecular weight of 231.7 and its IUPAC name is 3-(3-fluorobenzyl)pyrrolidin-3-ol hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO.ClH/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11;/h1-3,6,13-14H,4-5,7-8H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.7 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacophore Exploration
The pyrrolidine ring in 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride offers a versatile scaffold for pharmacophore exploration due to its sp³-hybridization . This allows for efficient probing of the pharmacophore space, which is crucial in the early stages of drug discovery .
Stereochemistry Contribution
This compound contributes significantly to the stereochemistry of molecules. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, influencing their binding mode to enantioselective proteins .
3D Structural Coverage
The non-planarity of the pyrrolidine ring, known as “pseudorotation,” increases the three-dimensional coverage of the molecule. This feature is beneficial for interacting with various biological targets and enhancing molecular diversity .
Synthetic Strategy Development
Researchers can use 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride to develop new synthetic strategies. This includes ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .
Biological Activity Modulation
The introduction of the 2-fluorophenyl group may modulate the biological activity of the compound. This structural modification can be exploited to fine-tune the interaction with biological targets and improve pharmacokinetic properties .
Reference Standard for Pharmaceutical Testing
Due to its well-defined structure and purity, this compound serves as a high-quality reference standard in pharmaceutical testing. It ensures accurate results in analytical methods used to assess the quality of pharmaceutical products .
ADME/Tox Optimization
The heteroatomic fragments in 3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride are useful for modifying physicochemical parameters. This optimization is crucial for achieving the best ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates .
Enantioselective Binding Studies
The compound’s structure allows for enantioselective binding studies, which are essential for understanding the interaction of drug candidates with proteins. This can guide the design of new compounds with improved efficacy and reduced side effects .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for “3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride” were not found in the search results, the pyrrolidine scaffold is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for the design of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXOOOKHHWUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



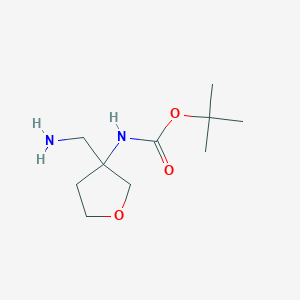
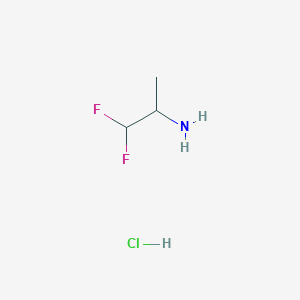
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)
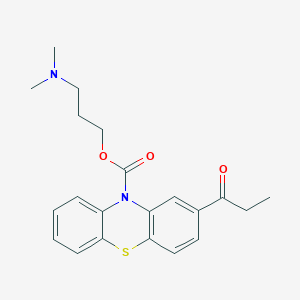
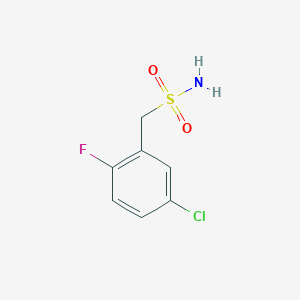




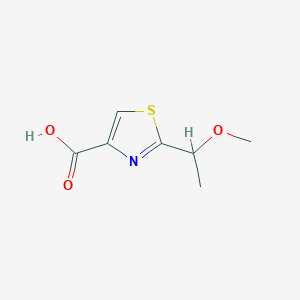
![2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1469786.png)
![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)
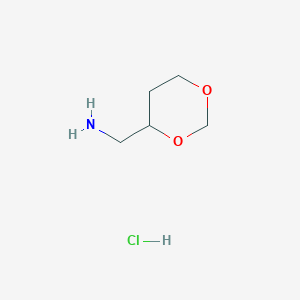
![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)